molecular formula C18H24N4 B6445542 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine CAS No. 2640969-82-8

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine

Cat. No.: B6445542
CAS No.: 2640969-82-8
M. Wt: 296.4 g/mol
InChI Key: BSEIJPYXYVZQKO-UHFFFAOYSA-N
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Description

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This particular compound features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a phenylpropyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution with Piperazine: The pyridazine ring is then reacted with 1-(3-phenylpropyl)piperazine under appropriate conditions, such as heating in the presence of a solvent like ethanol or dimethyl sulfoxide.

    Methylation: The final step involves the methylation of the pyridazine ring at the 3-position, which can be achieved using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simpler structure.

    Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.

    Phenylpiperazine: A compound with a similar piperazine moiety but lacking the pyridazine ring.

Uniqueness

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine is unique due to its combined pyridazine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-16-9-10-18(20-19-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEIJPYXYVZQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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